2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride
Overview
Description
2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidin-2-ylmethylthio group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine and sulfur-containing reagents. One common method includes the nucleophilic substitution of a 2-halo pyrimidine with pyrrolidin-2-ylmethylthiol under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with various molecular targets. It can inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. The compound may also interfere with protein synthesis by binding to ribosomal subunits .
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2-Thioxopyrimidine derivatives
- Pyrrolidine-based compounds
Comparison: 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to 2-(Pyridin-2-yl)pyrimidine derivatives, it exhibits enhanced antimicrobial activity. In contrast to 2-thioxopyrimidine derivatives, it shows a broader spectrum of biological activities .
Properties
IUPAC Name |
2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S.ClH/c1-3-8(10-4-1)7-13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNOHCEHAIISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC2=NC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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